molecular formula C11H24NO4P B11950949 Diisopropyl diethylcarbamoylphosphonate

Diisopropyl diethylcarbamoylphosphonate

Cat. No.: B11950949
M. Wt: 265.29 g/mol
InChI Key: HWXJNHWOYQIWNJ-UHFFFAOYSA-N
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Description

Diisopropyl diethylcarbamoylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two isopropyl groups, one diethylcarbamoyl group, and an oxygen atom. Organophosphorus compounds are widely studied for their roles as enzyme inhibitors, chemical warfare agents, and intermediates in organic synthesis. The diethylcarbamoyl moiety in this compound likely acts as a leaving group, influencing its reactivity and biological activity compared to fluorophosphate or chloridate analogs .

Properties

Molecular Formula

C11H24NO4P

Molecular Weight

265.29 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-N,N-diethylformamide

InChI

InChI=1S/C11H24NO4P/c1-7-12(8-2)11(13)17(14,15-9(3)4)16-10(5)6/h9-10H,7-8H2,1-6H3

InChI Key

HWXJNHWOYQIWNJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (diethylamino)carbonylphosphonate typically involves the reaction of diisopropyl phosphite with diethylamine and a suitable carbonyl source. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of diisopropyl (diethylamino)carbonylphosphonate may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure autoclaves and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Diisopropyl (diethylamino)carbonylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl (diethylamino)carbonylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions . This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diisopropyl Fluorophosphate (DFP)

  • Structure and Reactivity: DFP (C₆H₁₄FO₃P) features a fluorine atom as the leaving group, whereas diisopropyl diethylcarbamoylphosphonate replaces fluorine with a diethylcarbamoyl group (C₅H₁₀NO₂).
  • Enzyme Inhibition : DFP irreversibly inhibits cholinesterases by phosphorylating the active site serine residue, releasing HF. In contrast, the diethylcarbamoyl group may form a more stable adduct, though evidence for this specific compound is lacking. Studies on DFP show stoichiometric inhibition of α-chymotrypsin and acetylcholinesterase .
  • Toxicity and Solubility : DFP is highly toxic (LD₅₀ in mammals < 1 mg/kg) and soluble in organic solvents but poorly in water. The diethylcarbamoyl variant may exhibit lower acute toxicity due to reduced reactivity, though this requires experimental validation .

Diisopropyl Methylphosphonate (DIMP)

  • Physical Properties : DIMP (C₇H₁₇O₃P) shares the diisopropyl phosphonate backbone but substitutes the carbamoyl group with a methyl group. It is less reactive than DFP and primarily used as a simulant for chemical warfare agents. Its hydrolysis rate is slower than DFP’s, suggesting that diethylcarbamoylphosphonate may also hydrolyze more slowly than fluorophosphates .
  • Applications : DIMP’s low volatility (vapor pressure: 0.1 mmHg at 25°C) and stability make it suitable for environmental testing. The diethylcarbamoyl analog could serve similar roles but with enhanced persistence due to the carbamate group .

Diisopropyl Phosphorochloridate

  • Reactivity : This compound (C₆H₁₄ClO₃P) contains a chlorine leaving group, making it highly reactive toward nucleophiles like water or alcohols. It is often used to synthesize phosphate esters. The diethylcarbamoylphosphonate’s carbamate group would likely reduce its reactivity compared to the chloridate, limiting its utility in synthesis but improving stability .

Other Carbamoylphosphonates

  • Substituent Effects : Evidence from bipyrazole derivatives (e.g., substituent R2 in 3,3’-bipyrazole cores) indicates that bulky groups like diethylcarbamoyl can distort molecular geometry, affecting packing in crystalline states and reactivity. This may translate to differences in solubility or enzyme binding compared to smaller substituents .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Hydrolysis Half-Life (pH 7) LD₅₀ (Rat, oral)
Diisopropyl fluorophosphate 184.15 Low ~30 minutes 0.5 mg/kg
Diisopropyl methylphosphonate 196.18 Moderate >24 hours 500 mg/kg
This compound* 279.25 (estimated) Low (estimated) >12 hours (estimated) Not reported

*Estimated based on structural analogs.

Key Observations:

  • Hydrolysis Rates : DFP hydrolyzes rapidly due to its fluorine leaving group, whereas methylphosphonates and carbamoylphosphonates are more stable. The diethylcarbamoyl group’s steric bulk may further slow hydrolysis .
  • Enzyme Inhibition : Carbamoylphosphonates are less potent cholinesterase inhibitors than fluorophosphates but may exhibit prolonged action due to slower reactivation of the enzyme-inhibitor complex .

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